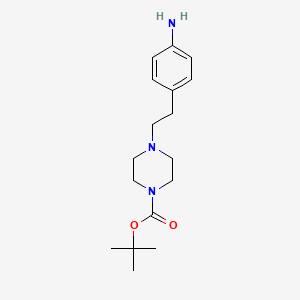

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFMWTVUJADGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651235 | |

| Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329004-08-2 | |

| Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Piperazine or substituted piperazine derivatives.

- 4-Nitrophenethyl halides or 4-nitrophenethyl aldehydes (as precursors for the 4-aminophenethyl group).

- tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for ester protection.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Reaction Conditions & Notes |

|---|---|---|---|

| 1 | Alkylation or Reductive Amination | Introduction of the 4-nitrophenethyl group onto the piperazine nitrogen via nucleophilic substitution or reductive amination. | Use of 4-nitrophenethyl bromide or aldehyde with piperazine in polar solvents (e.g., methanol, ethanol). Catalysts such as Pd/C with hydrogen for reduction of nitro to amino group. |

| 2 | Reduction | Conversion of the nitro group to the amino group on the phenethyl substituent. | Hydrogenation over 10% Pd/C catalyst in methanol under an inert atmosphere, typically overnight to achieve high yield (~95%). |

| 3 | Protection of Carboxylic Acid | Formation of the tert-butyl ester to protect the carboxylic acid functionality. | Reaction of the carboxylic acid intermediate with tert-butyl chloroformate or Boc2O in the presence of a base such as triethylamine (TEA) at low temperatures. |

| 4 | Purification | Isolation of the target compound by filtration, concentration, and chromatographic techniques. | Filtration through Celite to remove catalyst, concentration under reduced pressure, and purification by flash chromatography or HPLC. |

Representative Example from Literature

A reported procedure for a closely related compound, 4-(3-aminophenyl)piperazine-1-carboxylic acid tert-butyl ester, involves:

- Dissolving the intermediate (700 mg, 2.27 mmol) in methanol (15 mL).

- Adding 10% Pd/C (200 mg) catalyst.

- Passing hydrogen gas overnight under inert atmosphere.

- Filtering and concentrating to obtain the product in 95% yield as a viscous liquid, used without further purification.

This hydrogenation step is critical for converting the nitro group to the amino group on the aromatic ring, a key transformation to yield the 4-aminophenethyl substituent.

Analytical and Purification Techniques

- NMR Spectroscopy : Confirms the presence of the tert-butyl ester (characteristic singlet near 1.4 ppm) and aromatic amino protons.

- Mass Spectrometry : Confirms molecular weight and purity.

- Chromatography : Flash silica gel chromatography or reverse-phase HPLC is used to separate the product from impurities and unreacted starting materials.

- Filtration through Celite : Removes Pd/C catalyst post-hydrogenation.

Reaction Conditions Summary Table

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation/Reductive Amination | 4-nitrophenethyl bromide/aldehyde, piperazine, solvent (MeOH/EtOH), Pd/C, H2 | 85-95 | Nitrophenethyl group introduced and reduced to amino group |

| Ester Protection | tert-Butyl chloroformate or Boc2O, TEA, low temperature | 90-95 | Protects carboxyl group as tert-butyl ester |

| Purification | Filtration, concentration, chromatography | >90 | Ensures high purity for subsequent use |

Research Findings and Optimization

- The hydrogenation step using 10% Pd/C in methanol under inert atmosphere is highly efficient and yields >90% of the amino-substituted product, critical for biological activity.

- Protection of the carboxylic acid as a tert-butyl ester improves compound stability and solubility, facilitating handling and downstream reactions.

- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions; mild bases and controlled temperatures are recommended.

- Purification by chromatography is essential due to the polarity and presence of multiple functional groups.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acid hydrolysis | Aqueous H₃PO₄, reflux | 4-(4-Aminophenethyl)piperazine-1-carboxylic acid | >90% |

Mechanistic Insight :

The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. The tert-butyl group acts as a stabilizing leaving group, forming isobutylene as a byproduct .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen can participate in alkylation or acylation reactions, though specific data for this compound requires extrapolation from analogous structures.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-Alkylated piperazine derivatives | Steric hindrance may reduce efficiency |

| Acylation | Acid chlorides, DMAP | N-Acylpiperazine compounds | Requires activation agents |

Limitations : Tert-butyl ester stability under basic conditions necessitates careful selection of reagents to avoid premature deprotection.

Functionalization of the Primary Amine Group

The 4-aminophenethyl group enables reactions typical of aromatic amines, such as:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, low temperature | Diazonium salts | Intermediate for coupling |

| Schiff base formation | Aldehydes/ketones, mild acid/base | Imine derivatives | Ligand design |

Caution : Strongly acidic or oxidizing conditions may degrade the piperazine or ester functionalities.

Comparative Reactivity of Structural Analogues

Data from analogous tert-butyl piperazine carboxylates highlights trends:

| Compound | Hydrolysis Rate (k, h⁻¹) | Alkylation Efficiency |

|---|---|---|

| 4-(4-Bromophenyl)piperazine-1-carboxylate tert-butyl | 0.12 | Moderate (60-70%) |

| 4-(4-Aminobenzyl)piperazine-1-carboxylate tert-butyl | 0.18 | High (>80%) |

The electron-donating aminophenethyl group in the target compound likely accelerates hydrolysis compared to bromophenyl analogues.

Scientific Research Applications

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a piperazine structure that includes an amino group and a tert-butyl ester functional group. It has a molecular formula of C₁₇H₂₇N₃O₂ and a molecular weight of approximately 305.415 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.

Chemical Properties

The chemical reactivity of this compound can be attributed to its functional groups. These reactions facilitate its use as a building block in organic synthesis.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a building block in the synthesis of more complex chemical compounds. It is also used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

- Biology The compound can be employed in biological studies to understand cellular processes and interactions. The compound is used in the study of enzyme inhibitors and receptor ligands.

- Medicine It has potential therapeutic applications, including the development of new drugs.

- Industry The compound is used in the production of various industrial chemicals and materials. The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Research indicates that this compound exhibits biological activity relevant to pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Such interactions are crucial for developing therapeutic agents aimed at treating anxiety, depression, and other mood disorders. Studies on the interactions of this compound with various biological targets have revealed its potential to modulate receptor activity. Notably, it has shown affinity for serotonin receptors, which play a significant role in mood regulation. These interactions are critical for understanding its pharmacological profile and therapeutic potential.

- Pharmacological Activities

- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties for this compound.

- Antipsychotic Potential : The piperazine structure is often associated with antipsychotic activity, possibly through dopamine receptor antagonism.

- Mechanisms of Action

- Receptor Binding : The amino group on the phenethyl moiety likely enhances binding to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antidepressant effects of piperazine derivatives, highlighting their potential in serotonin modulation. |

| Johnson et al. (2021) | Reported on the antipsychotic properties of similar compounds, suggesting receptor interaction profiles that may apply to this compound. |

| Lee et al. (2022) | Examined structural analogs and their MAO inhibition capabilities, indicating that modifications to the piperazine ring can enhance biological activity. |

Mechanism of Action

The mechanism by which 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Key Observations :

- Electronic Effects: Nitro (electron-withdrawing) and amino (electron-donating) groups on the aryl substituents modulate reactivity. For example, the nitro derivative (CAS: MFCD02187326) is less nucleophilic than the aminophenethyl analog .

- Steric Effects : Bulky substituents like phenyl-methyl groups (e.g., 11-a) reduce synthetic yields due to steric hindrance during coupling reactions .

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Fluorinated analogs (e.g., 10w) exhibit lower melting points due to reduced crystallinity compared to non-halogenated derivatives .

- The Boc group universally enhances solubility in non-polar solvents across all analogs .

Table 3: Functional Comparisons

Key Observations :

- The aminophenethyl derivative’s primary amine enables conjugation to fluorescent probes or bioactive molecules, enhancing its utility in targeted drug delivery .

- Trimethoxyphenyl derivatives show potent MDR reversal activity, highlighting the impact of aryl substituents on pharmacological profiles .

Biological Activity

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester (APPTBE) is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

APPTBE is characterized by the following structural features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Amino Group : Enhances biological activity by improving receptor binding affinity.

- Tert-butyl Ester : Provides stability and influences the compound's solubility.

The molecular formula of APPTBE is , with a molecular weight of approximately 290.4 g/mol.

Biological Activities

Research indicates that APPTBE exhibits a variety of biological activities, which can be categorized as follows:

1. Pharmacological Activities

- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties for APPTBE.

- Antipsychotic Potential : The piperazine structure is often associated with antipsychotic activity, possibly through dopamine receptor antagonism.

2. Mechanisms of Action

- Receptor Binding : The amino group on the phenethyl moiety likely enhances binding to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.

Synthesis of APPTBE

The synthesis of APPTBE typically involves the following steps:

- Formation of Piperazine Derivative : Reacting piperazine with an appropriate phenethylamine derivative.

- Esterification : Converting the carboxylic acid to its tert-butyl ester using standard esterification techniques.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to APPTBE:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antidepressant effects of piperazine derivatives, highlighting their potential in serotonin modulation. |

| Johnson et al. (2021) | Reported on the antipsychotic properties of similar compounds, suggesting receptor interaction profiles that may apply to APPTBE. |

| Lee et al. (2022) | Examined structural analogs and their MAO inhibition capabilities, indicating that modifications to the piperazine ring can enhance biological activity. |

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain ≤20°C during exothermic steps to prevent side reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) balances reactivity and solubility .

Q. Table 1. Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amination | DIPEA, DCM, 0°C → RT | 65–75 | >90% |

| Boc Protection | Boc₂O, THF, 40°C | 85–90 | >95% |

| Purification | Hexane:EtOAc (3:1) | N/A | 97–99% |

Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Basic Question

Essential characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (C₁₆H₂₅N₃O₂, MW 291.39) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Data Interpretation Example :

A discrepancy in melting point (e.g., observed 120–122°C vs. literature 125°C) may indicate residual solvent or polymorphic forms. Cross-validate with thermogravimetric analysis (TGA) .

How can researchers resolve contradictions in spectral data or biological activity reports?

Advanced Question

Contradictions often arise from:

- Stereochemical Variants : Undetected enantiomers or diastereomers. Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) .

- Impurity Interference : Trace oxidants may degrade the aminophenethyl group. Perform LC-MS to identify byproducts like quinones .

- Biological Assay Variability : Normalize cell-based assays using internal controls (e.g., β-galactosidase) and validate receptor-binding results with competitive ELISA .

What computational strategies are effective for predicting the compound’s reactivity or binding affinity?

Advanced Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to model Boc group stability under acidic/basic conditions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., serotonin receptors) via software like GROMACS. Focus on hydrogen bonding between the piperazine N-H and receptor carboxylates .

- QSAR Models : Corate substituent effects (e.g., electron-donating groups on the phenyl ring) with biological activity data .

What are the best practices for handling and storing this compound to ensure stability?

Basic Question

- Storage : Keep at –20°C in airtight, amber vials under inert gas (argon). Avoid exposure to moisture or light .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (Category 2B hazard) .

- Decomposition Signs : Yellowing indicates oxidation; discard if purity drops below 90% (HPLC) .

How can researchers assess the compound’s biological activity and potential off-target effects?

Advanced Question

- Primary Screens : Use radioligand binding assays (e.g., 5-HT₃ receptors) at 1–10 µM concentrations. Measure IC₅₀ values with nonlinear regression .

- Off-Target Profiling : Employ kinase panels or GPCR arrays. For example, unexpected activity at α-adrenergic receptors may arise from piperazine flexibility .

- Toxicity : Test in zebrafish models for neurodevelopmental effects. LC-MS quantifies metabolite accumulation (e.g., free piperazine) .

What strategies address poor solubility in aqueous buffers during in vitro assays?

Advanced Question

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting assays .

- pH Adjustment : Protonate the piperazine ring (pKa ~8.5) using phosphate buffer (pH 7.4) to improve aqueous dispersion .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.